3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea
Description
3-tert-Butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a urea derivative featuring a pyrazole core substituted with a tert-butyl group at the 3-position and a tetrahydrofuran (oxolane) ring at the 1-position. The urea moiety bridges the pyrazole to additional functional groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where hydrogen bonding and steric effects are critical.
Properties
IUPAC Name |
1-tert-butyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)15-11(17)14-9-6-13-16(7-9)10-4-5-18-8-10/h6-7,10H,4-5,8H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOOXFWXGHWMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CN(N=C1)C2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the pyrazole intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Urea Linkage: The final step involves the reaction of the pyrazole-oxolane intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.
Scientific Research Applications
3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares 3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea with structurally related urea derivatives and heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues from Literature
Key analogs include:
1-(3-tert-Butyl-1-(4-isopropylphenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (40i) Substituents: 4-isopropylphenyl (aromatic), morpholinoethoxy-chromenyl (polar side chain). Yield: 19% (low, indicating synthetic challenges). Molecular weight: 560.1 g/mol.
1-(3-tert-Butyl-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (40j) Substituents: 3-chloro-4-fluorophenyl (electron-withdrawing groups), morpholinoethoxy-chromenyl. Yield: 27% (moderate improvement over 40i). Molecular weight: Similar to 40i.
Target Compound :
- 3-tert-Butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea Substituents: Oxolane (polar ether ring) at pyrazole-1-position. Expected molecular weight: ~310–350 g/mol (estimated based on analogs).
Physicochemical Properties
- The oxolane group in the target compound likely improves aqueous solubility compared to 40i/40j, which have bulky aromatic substituents.
Key Differentiators
- Oxolane vs.
- Synthetic Feasibility : Low yields in analogs (19–27%) suggest that the target compound’s synthesis may require optimization, particularly in coupling steps.
Biological Activity
3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is , with a molecular weight of 283.41 g/mol. The structure features a tert-butyl group, a pyrazole ring, and an oxolane moiety, which contribute to its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K and mTOR, which are crucial for cancer cell survival and proliferation .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-tert-butyl derivative | MCF-7 | 16.23 | |
| Etoposide (control) | MCF-7 | 17.94 | |
| Other pyrazole derivatives | HCT116 | Varies |
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may exert these effects by inhibiting cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. This inhibition leads to decreased production of prostaglandins, thus reducing inflammation and associated pain .
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. In vitro studies have demonstrated that certain pyrazole derivatives possess antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentrations (MIC) for these compounds typically range from 50 to 100 µg/mL against tested organisms .
The biological activity of 3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.
- Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis, influencing cancer cell behavior.
Study on Anticancer Activity
In a recent study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several compounds similar to 3-tert-butyl-1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity while minimizing cytotoxicity towards normal cells .
Study on Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of various pyrazole derivatives in animal models. Administration of these compounds resulted in a marked reduction in inflammation markers compared to control groups. This suggests potential therapeutic applications for conditions characterized by excessive inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
